NSC1011

Description

Propriétés

IUPAC Name |

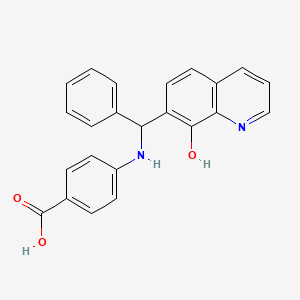

4-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c26-22-19(13-10-16-7-4-14-24-21(16)22)20(15-5-2-1-3-6-15)25-18-11-8-17(9-12-18)23(27)28/h1-14,20,25-26H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCFZETTYRDCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277170 | |

| Record name | NSC1011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-97-7 | |

| Record name | NSC1011 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du composé “PMID17942791C3” implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés incluent :

Formation de la structure de base : Cela implique la réaction de la 8-hydroxyquinoléine avec la phénylméthylamine pour former la structure de base.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée en introduisant un groupe acide benzoïque par une série de réactions impliquant des réactifs tels que les chlorures d'acyle et les catalyseurs basiques.

Méthodes de production industrielle : La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Réactions par lots : Réalisées dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes en utilisant des réactifs tels que des halogènes ou des agents alkylants.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine, tandis que la réduction peut produire des dérivés de l'amine.

4. Applications de la recherche scientifique

Le composé “PMID17942791C3” a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.

Biologie : Étudié pour ses effets inhibiteurs sur les enzymes et son rôle potentiel dans la régulation des voies biologiques.

Médecine : Enquête sur son potentiel thérapeutique dans le traitement des maladies liées à la voie de signalisation Ras, telles que le cancer.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés.

5. Mécanisme d'action

Le composé exerce ses effets en inhibant l'endopeptidase 1 convertissant Ras CAAX (RCE1), une enzyme impliquée dans la modification post-traductionnelle des protéines Ras . En inhibant cette enzyme, le composé perturbe le traitement et l'activation des protéines Ras, qui jouent un rôle crucial dans les voies de signalisation cellulaire liées à la croissance et à la différenciation cellulaires.

Composés similaires :

Composé A : Un autre inhibiteur de petite molécule de RCE1 avec une structure de base différente.

Composé B : Un inhibiteur similaire ciblant une enzyme différente dans la voie de signalisation Ras.

Comparaison :

Unicité : Le composé “PMID17942791C3” est unique en raison de son inhibition spécifique de RCE1, ce qui en fait un outil précieux pour étudier la voie de signalisation Ras.

Efficacité : Comparé à des composés similaires, “PMID17942791C3” a montré une puissance et une sélectivité plus élevées dans l'inhibition de RCE1.

Applications De Recherche Scientifique

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is a synthetic organic molecule with the molecular formula . It has a molecular weight of 370.40100 g/mol and a density of 1.363 g/cm3 . The compound is also known as 4-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid and has a CAS number of 5335-97-7 .

Scientific Research Applications

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is known for its role as a small molecule inhibitor of Ras converting CAAX endopeptidase 1 (RCE1) . Research indicates that inhibiting Rce1p might have applications in cancer treatment .

Rce1p Inhibition

- Several inhibitors of Rce1p have been identified, including 4-((8-hydroxyquinolin-7-yl)(phenyl)methylamino)benzoic acid .

- The 8-hydroxyquinoline motif found in this molecule has been used extensively for its metal-binding properties .

- New analogous molecules with better metal binding might lead to better inhibition of Rce1p .

Related compounds

Several analogous molecules that display stronger Rce1p inhibition and looser zinc binding have been synthesized, including :

- 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methylamino)benzoic acid

- 4-((4-cyanophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid

- 4-((8-hydroxyquinolin-7-yl)(p-tolyl)methylamino)benzoic acid

- 4-((4-bromophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid

- 4-((8-hydroxyquinolin-7-yl)(pyridin-3-yl)methylamino)benzoic acid

- 4-((4-fluorophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid

Mécanisme D'action

The compound exerts its effects by inhibiting Ras converting CAAX endopeptidase 1 (RCE1), an enzyme involved in the post-translational modification of Ras proteins . By inhibiting this enzyme, the compound disrupts the processing and activation of Ras proteins, which play a crucial role in cell signaling pathways related to cell growth and differentiation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Heterocyclic Modifications

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid

- Structural Features: Incorporates a triazine core instead of quinoline, with methoxy and formyl substituents.

- Biological Activity: Limited data, but triazine derivatives are often explored for antimicrobial or anticancer applications.

- Pharmacokinetics : Higher molecular weight (C₂₄H₁₈N₄O₆, 458.4 g/mol) may reduce solubility compared to the target compound .

4-[(7-Fluoroquinazolin-4-yl)oxy]aniline

- Structural Features : Quinazoline core with a fluorine substituent, linked to an aniline group.

- Key Difference : Lack of a benzoic acid group reduces acidity, altering pharmacokinetic behavior .

4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic Acid

Benzoic Acid Derivatives with Varied Substituents

4-[4-(Dimethylaminobenzylidene)amino]benzoic Acid (SB1)

- Structural Features: Dimethylamino group enhances electron-donating capacity.

- Spectroscopic Data : UV λmax at 341 nm (ε = 0.3896) and 267 nm (ε = 0.9121), indicating distinct electronic transitions compared to the target compound .

Methyl 4-(6-Ethyl-2,4-dimethyl-1,3,7,10-tetraoxo...isoquinolin-8-yl)amino)benzoic Acid

- Structural Features: Isoquinoline core with esterified benzoic acid.

- Pharmacokinetics : Methyl esterification may delay hydrolysis, prolonging systemic exposure .

Anti-Tumor Benzoic Acid Methyl Esters (Av7, Av9, Av12)

- Structural Features: Acetylamino and hydroxy-methyl-propanoyl substituents.

- Biological Activity : Demonstrated potent inhibition against gastric, liver, and lung cancer cell lines (AGS, HepG2, A549) .

- Key Difference : Esterification vs. free carboxylic acid in the target compound alters metabolic pathways .

Pharmacological and Toxicological Comparisons

Activité Biologique

Overview

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid, also known by its CAS number 5335-97-7, is a synthetic organic compound notable for its diverse biological activities. This compound is primarily recognized for its role as an inhibitor of Ras converting CAAX endopeptidase 1 (RCE1) and its potential implications in cancer treatment through the inhibition of 2-Oxoglutarate (2OG) dependent enzymes.

The primary mechanism of action involves the inhibition of 2OG-dependent oxygenases, which are crucial in various biochemical pathways. This inhibition affects:

- Histone Lysine Demethylases : These enzymes are involved in epigenetic regulation, and their inhibition can lead to altered gene expression profiles that may suppress tumor growth.

- Fat Mass and Obesity Associated Protein (FTO) : Inhibition of FTO can impact metabolic pathways, potentially offering therapeutic strategies for obesity-related conditions.

Anticancer Properties

Research indicates that derivatives of 8-hydroxyquinoline, the core structure of this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The structure-activity relationship suggests that modifications to the quinoline nucleus enhance efficacy and reduce toxicity .

Antimicrobial Effects

Compounds related to 8-hydroxyquinoline have shown broad-spectrum antimicrobial activities. For instance, derivatives have been tested against pathogenic bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating notable inhibition zones comparable to standard antibiotics . The antimicrobial efficacy appears to correlate with lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds often exhibit low cell permeability, which may limit their effectiveness in vivo. However, modifications to increase lipophilicity can enhance absorption and bioavailability.

Case Studies

- Antiviral Activity : A recent study evaluated the antiviral properties of 8-hydroxyquinoline derivatives against H5N1 influenza virus, finding that specific substitutions on the anilide ring significantly increased antiviral potency while maintaining low cytotoxicity .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | Biological Activity | Efficacy |

|---|---|---|---|

| Compound A | RCE1 | Anticancer | High |

| Compound B | Other Enzyme | Antimicrobial | Moderate |

| 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | RCE1 | Anticancer, Antimicrobial | High |

Q & A

Q. What are the standard synthetic routes for 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Retrosynthetic analysis suggests using substituted primary amines (e.g., 8-hydroxyquinolin-7-amine) and benzoic acid derivatives. A typical route involves:

Coupling Reaction: React 8-hydroxyquinolin-7-amine with benzyl bromide derivatives in anhydrous DMF under nitrogen, using K₂CO₃ as a base at 80°C for 12 hours .

Amination: Introduce the benzoic acid moiety via nucleophilic substitution, using 4-aminobenzoic acid and catalytic Pd(PPh₃)₄ in THF at reflux .

Purification: Employ column chromatography (silica gel, hexane/EtOH gradient) followed by recrystallization from methanol to achieve >95% purity .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOH 1:1) and optimize stoichiometry to minimize byproducts like unreacted amines .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DMSO-d₆ as solvent. Key signals include:

- IR Spectroscopy: Confirm carboxylate (C=O stretch at ~1680 cm⁻¹) and amine (N–H bend at ~1550 cm⁻¹) functional groups .

- Mass Spectrometry: Use ESI-MS to verify molecular ion [M+H]⁺ at m/z 385.1 (calculated) .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

Methodological Answer:

- MIC Testing: Screen against Mycobacterium tuberculosis (H37Rv strain) using the microplate Alamar Blue assay. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL .

- Bacterial Strains: Include Gram-positive (S. aureus) and Gram-negative (E. coli) models. Use agar dilution methods with Mueller-Hinton agar .

- Controls: Compare to ciprofloxacin (1 µg/mL) and validate via triplicate experiments.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for structural confirmation?

Methodological Answer:

- 2D NMR Techniques: Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling between adjacent protons, particularly for overlapping aromatic regions (δ 7.2–8.5 ppm) .

- X-ray Crystallography: Grow single crystals via slow evaporation (MeOH/CHCl₃ 3:1). Resolve ambiguities in the benzylamino-quinoline linkage using crystallographic data (e.g., C–N bond length ~1.35 Å) .

- DFT Calculations: Compare experimental IR/NMR with computed spectra (B3LYP/6-31G* basis set) to validate tautomeric forms .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation: Synthesize sodium or hydrochloride salts by reacting the free acid with NaOH/HCl in aqueous ethanol. Monitor pH (target 7.4 for sodium salt) .

- Prodrug Design: Esterify the carboxylate group using p-nitrophenyl esters. Assess hydrolysis rates in simulated gastric fluid (SGF) and phosphate buffer (PBS) .

- Nanoparticle Encapsulation: Use PLGA polymers (50:50 lactide:glycolide) for drug loading. Characterize particle size (DLS, ~150 nm) and encapsulation efficiency (HPLC, >80%) .

Q. How do structural modifications (e.g., substituent variations) affect its metal-chelating properties?

Methodological Answer:

- Substituent Screening: Replace the benzyl group with electron-withdrawing (NO₂) or donating (OCH₃) groups. Synthesize derivatives via Ullmann coupling (CuI, 110°C) .

- Chelation Studies: Titrate derivatives with Fe³⁺/Cu²⁺ in MeOH. Monitor UV-Vis shifts (e.g., λmax ~450 nm for Fe³⁺ complexes) and calculate stability constants (log β ≥ 8.5) .

- Biological Impact: Compare antimicrobial activity of metal complexes vs. parent compound. Use ICP-MS to quantify intracellular metal accumulation in C. albicans .

Q. How can computational methods predict binding affinities to bacterial targets (e.g., DNA gyrase)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with DNA gyrase (PDB: 1KZN). Parameterize the compound’s force field with GAFF and assign charges via AM1-BCC .

- MD Simulations: Run 100 ns trajectories in GROMACS (CHARMM36 force field). Analyze hydrogen bonds (e.g., quinoline N with Asp73) and binding free energy (MM-PBSA ΔG ≤ −8 kcal/mol) .

- Validation: Correlate docking scores with experimental IC₅₀ values from ATPase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.